5-Geranoxy-7-methoxycoumarin 5-Geranoxy-7-methoxycoumarin 5-Geranyloxy-7-methoxycoumarin is a terpene lactone.
Brand Name: Vulcanchem
CAS No.: 7380-39-4
VCID: VC21347337
InChI: InChI=1S/C20H24O4/c1-14(2)6-5-7-15(3)10-11-23-18-12-16(22-4)13-19-17(18)8-9-20(21)24-19/h6,8-10,12-13H,5,7,11H2,1-4H3/b15-10+
SMILES:
Molecular Formula: C20H24O4
Molecular Weight: 328.4 g/mol

5-Geranoxy-7-methoxycoumarin

CAS No.: 7380-39-4

Cat. No.: VC21347337

Molecular Formula: C20H24O4

Molecular Weight: 328.4 g/mol

* For research use only. Not for human or veterinary use.

5-Geranoxy-7-methoxycoumarin - 7380-39-4

CAS No. 7380-39-4
Molecular Formula C20H24O4
Molecular Weight 328.4 g/mol
IUPAC Name 5-[(2E)-3,7-dimethylocta-2,6-dienoxy]-7-methoxychromen-2-one
Standard InChI InChI=1S/C20H24O4/c1-14(2)6-5-7-15(3)10-11-23-18-12-16(22-4)13-19-17(18)8-9-20(21)24-19/h6,8-10,12-13H,5,7,11H2,1-4H3/b15-10+
Standard InChI Key WXUOSNJWDJOHGW-XNTDXEJSSA-N
Isomeric SMILES CC(=CCC/C(=C/COC1=CC(=CC2=C1C=CC(=O)O2)OC)/C)C
Canonical SMILES CC(=CCCC(=CCOC1=CC(=CC2=C1C=CC(=O)O2)OC)C)C
Melting Point 86 - 87 °C

Chemical Properties and Structure

Molecular Identity and Physical Characteristics

5-Geranoxy-7-methoxycoumarin, registered under CAS Number 7380-39-4, possesses a molecular formula of C₂₀H₂₄O₄ and a molecular mass of 328.40 g/mol . The compound has a characteristic melting point range of 86-87°C . Its structure combines the coumarin skeleton with geranyloxy and methoxy substituents, creating a unique molecular architecture that influences its biological activities.

Structural Representation and Chemical Identifiers

The compound's structure can be represented through various chemical identifiers. Table 1 summarizes the key chemical identifiers for 5-Geranoxy-7-methoxycoumarin.

Table 1: Chemical Identifiers for 5-Geranoxy-7-methoxycoumarin

Identifier TypeChemical Descriptor
IUPAC Name5-[[(2E)-3,7-dimethyl-2,6-octadien-1-yl]oxy]-7-methoxy-2H-1-benzopyran-2-one
CAS Registry Number7380-39-4
Molecular FormulaC₂₀H₂₄O₄
Molecular Weight328.40 g/mol
InChIInChI=1S/C20H24O4/c1-14(2)6-5-7-15(3)10-11-23-18-12-16(22-4)13-19-17(18)8-9-20(21)24-19/h6,8-10,12-13H,5,7,11H2,1-4H3/b15-10+
SMILESO=C1OC2=CC(OC)=CC(OCC=C(C)CCC=C(C)C)=C2C=C1

Alternative Nomenclature

The compound is known by several alternative names in scientific literature, including:

  • 2H-1-Benzopyran-2-one, 5-[[(2E)-3,7-dimethyl-2,6-octadien-1-yl]oxy]-7-methoxy-

  • Coumarin, 5-[(3,7-dimethyl-2,6-octadienyl)oxy]-7-methoxy-, (E)-

  • 2H-1-Benzopyran-2-one, 5-[(3,7-dimethyl-2,6-octadienyl)oxy]-7-methoxy-, (E)-

  • Herniarin, 5-(geranyloxy)-

Source and Natural Occurrence

Botanical Sources

5-Geranoxy-7-methoxycoumarin is primarily found in plants belonging to the Rutaceae family, particularly in Citrus aurantifolia L. Osbeck (Mexican lime or key lime) . This compound is part of the rich phytochemical profile of citrus fruits, which contain numerous bioactive compounds including flavonoids, limonoids, and other coumarins.

Biosynthetic Pathway

While specific information about the biosynthetic pathway of 5-Geranoxy-7-methoxycoumarin is limited in the provided search results, coumarins generally are derived from the shikimic acid pathway. The basic coumarin skeleton is formed from cinnamic acid derivatives through ortho-hydroxylation followed by lactonization. The geranyloxy and methoxy substituents are typically introduced through enzymatic reactions involving prenylation and methylation, respectively.

Biological Activities

Anti-cancer Properties

Research has demonstrated that 5-Geranoxy-7-methoxycoumarin exhibits significant anti-cancer properties, particularly against colon cancer. Studies using SW480 colon cancer cells have shown that this compound can effectively inhibit cancer cell proliferation . This inhibitory effect appears to be mediated through multiple mechanisms, particularly through the induction of apoptosis (programmed cell death).

Induction of Apoptosis

The anti-proliferative effect of 5-Geranoxy-7-methoxycoumarin has been associated with the induction of apoptosis, as evidenced by annexin V staining and DNA fragmentation . Annexin V is a protein that binds to phosphatidylserine, which is externalized during early apoptosis, making it a useful marker for detecting apoptotic cells. Treatment with 5-Geranoxy-7-methoxycoumarin causes cells to exhibit strong fluorescence around the cell surface when stained with annexin V, indicating the induction of apoptosis .

Cell Cycle Regulation

5-Geranoxy-7-methoxycoumarin has been shown to arrest cells at the G0/G1 phase of the cell cycle . This cell cycle arrest prevents cancer cells from progressing through the cell cycle and undergoing division, thereby inhibiting tumor growth.

Molecular Pathways

The apoptotic effect of 5-Geranoxy-7-methoxycoumarin involves several molecular pathways:

  • Activation of tumor suppressor gene p53, which plays a crucial role in cell cycle regulation and apoptosis induction

  • Activation of caspase-8 and caspase-3, which are key proteases in the apoptotic cascade

  • Regulation of Bcl-2, an anti-apoptotic protein

  • Inhibition of p38 MAPK phosphorylation, which is involved in cell survival pathways

Table 2 summarizes the key molecular pathways involved in the anti-cancer activity of 5-Geranoxy-7-methoxycoumarin.

Table 2: Molecular Mechanisms Underlying 5-Geranoxy-7-methoxycoumarin's Anti-cancer Activity

Molecular TargetEffectConsequence
p53ActivationEnhanced apoptosis induction and cell cycle regulation
Caspase-8/3ActivationExecution of apoptotic cascade
Bcl-2RegulationModulation of apoptotic/anti-apoptotic balance
p38 MAPKInhibition of phosphorylationDisruption of cell survival pathways

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